molecular formula C12H16O2 B2847694 3-methyl-2-(2-methylphenyl)butanoic Acid CAS No. 98841-71-5

3-methyl-2-(2-methylphenyl)butanoic Acid

Cat. No.: B2847694
CAS No.: 98841-71-5
M. Wt: 192.258
InChI Key: SUDHCDMMONZPEZ-UHFFFAOYSA-N
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Description

3-methyl-2-(2-methylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, featuring a methyl group and a 2-methylphenyl group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(2-methylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-methylphenyl is reacted with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(2-methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

3-methyl-2-(2-methylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-2-(2-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-2-phenylbutanoic acid
  • 3-methyl-3-(4-methylphenyl)butanoic acid
  • 3-methyl-2-(2-methylphenoxy)butanoic acid

Uniqueness

3-methyl-2-(2-methylphenyl)butanoic acid is unique due to the presence of both a methyl group and a 2-methylphenyl group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-methyl-2-(2-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)11(12(13)14)10-7-5-4-6-9(10)3/h4-8,11H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDHCDMMONZPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98841-71-5
Record name 3-METHYL-2-(ORTHO-TOLYL)-BUTYRIC ACID
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